N,N-Dimethylhexylamine
Description
Nomenclature and Chemical Identification
The European Community number 224-491-8 provides additional regulatory identification for the compound within European chemical management systems. The UNII identifier B3C6KTC8LE serves as another unique reference point used primarily in pharmaceutical and regulatory databases. These multiple identification systems ensure comprehensive coverage across different regulatory and scientific frameworks, facilitating accurate identification and communication about the compound.
Historical Context of Discovery and Early Applications
The development and application of this compound in analytical chemistry represents an evolution in chromatographic techniques and biochemical analysis methods. The compound's introduction into research applications emerged from the need for effective ion-pairing agents that could address specific analytical challenges, particularly in the separation and analysis of complex biological molecules. Early applications focused on overcoming limitations in reverse-phase chromatographic systems where traditional methods showed inadequate retention characteristics for certain analytes.
Research investigations have documented the compound's effectiveness in addressing the problem of poor retention of uridine diphosphate-linked intermediates on reverse-phase media, representing a significant advancement in nucleotide analysis capabilities. This application emerged from systematic investigations into ion-pairing techniques and their potential to enhance chromatographic separation of challenging biological compounds. The successful implementation of this compound in these applications demonstrated its value as a specialized analytical tool.
The compound's role in determining five monophosphate nucleotides in baby foods represents another significant application that developed from its proven effectiveness in nucleotide analysis. This analytical application encompasses the determination of cytidine 5'-monophosphate, uridine 5'-monophosphate, adenosine 5'-monophosphate, inosine 5'-monophosphate, and guanosine 5'-monophosphate, demonstrating the compound's versatility in complex analytical procedures. These applications have established this compound as an important component in analytical chemistry protocols where traditional separation methods prove insufficient.
Contemporary research has expanded the application scope of this compound to include its use as an additive in nanoparticle formulations, specifically in combination with salinomycin for targeting cancer stem cells. This represents a significant evolution from its traditional analytical chemistry applications toward more complex biomedical research applications. The compound's chemical properties that made it effective in chromatographic applications have proven valuable in these advanced pharmaceutical formulation contexts, demonstrating the continued relevance and expanding utility of this chemical compound in modern scientific research.
Properties
IUPAC Name |
N,N-dimethylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-5-6-7-8-9(2)3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHNQZGXPNCMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195957 | |
| Record name | N,N-Dimethylhexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-04-0 | |
| Record name | N,N-Dimethylhexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylhexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylhexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylhexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-DIMETHYLHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3C6KTC8LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of Dimethylamine with 1-Bromohexane
One of the most established methods for synthesizing this compound involves the nucleophilic substitution reaction between dimethylamine and 1-bromohexane under basic aqueous conditions.
- Reactants: 1-Bromohexane and 40% aqueous dimethylamine solution.
- Base: Sodium hydroxide (NaOH) in excess, typically as a 50% aqueous solution.
- Solvent: Toluene.
- Reaction Vessel: Autoclave with a volume of approximately 3 L.
- Molar Ratios: 1 equivalent of 1-bromohexane to approximately 2 equivalents of dimethylamine.
- Temperature: 60 °C.
- Time: 72 hours (3 days).
- Post-Reaction Processing: The reaction mixture separates into two layers; the organic phase containing the product is separated, washed multiple times with water, and distilled under reduced pressure to remove inorganic impurities and residual toluene.
- Yield of this compound is reported around 70%.
- Distillation improves overall yield and purity.
- The product can be dried under vacuum with minimal loss due to evaporation.
| Parameter | Details |
|---|---|
| Reactants | 1-Bromohexane, Dimethylamine |
| Base | NaOH (50% aqueous) |
| Solvent | Toluene |
| Temperature | 60 °C |
| Time | 72 hours |
| Yield | ~70% |
| Purification | Washing with water, vacuum distillation |
This method is widely used due to its straightforward approach and relatively high yield, with the toluene solvent facilitating phase separation and product isolation.
Catalytic Hydrogenation of Pimelinketone with Dimethylamine (Analogous Method for N,N-Dimethylcyclohexylamine)
Although this method is specifically described for N,N-Dimethylcyclohexylamine, it provides insight into catalytic hydrogenation approaches that could be adapted for this compound synthesis.
Method Summary:
- Raw Materials: Pimelinketone and aqueous dimethylamine.
- Catalyst: Palladium on activated charcoal (Pd/C).
- Hydrogen Pressure: 2.5–3.5 MPa.
- Temperature: 120–130 °C.
- Reaction Time: 5–6 hours.
- Process: The mixture is hydrogenated in an autoclave under high pressure hydrogen with Pd/C catalyst, leading to reductive amination.
- Post-Reaction: The reaction mixture is allowed to settle for 4–6 hours to separate water, followed by heating to remove residual water and distillation to obtain high purity product (>99%).
- High yield (~98%).
- High purity (>99%).
- Single-step reaction.
- Low cost and simple technology.
- Suitable for industrial scale.
| Parameter | Details |
|---|---|
| Raw Materials | Pimelinketone, Dimethylamine |
| Catalyst | Pd/C |
| Hydrogen Pressure | 2.5–3.5 MPa |
| Temperature | 120–130 °C |
| Reaction Time | 5–6 hours |
| Yield | ~98% |
| Product Purity | >99% |
| Post-Processing | Water separation, dehydration, distillation |
This method, while patented and primarily for cyclohexylamine derivatives, demonstrates the utility of catalytic hydrogenation for tertiary amine synthesis with excellent control over purity and yield.
Comparative Analysis of Preparation Methods
| Aspect | Alkylation with 1-Bromohexane | Catalytic Hydrogenation (Analogous) |
|---|---|---|
| Reaction Type | Nucleophilic substitution | Catalytic reductive amination |
| Reaction Conditions | 60 °C, 72 h, aqueous-organic biphasic | 120–130 °C, 2.5–3.5 MPa H2, 5–6 h |
| Catalyst | None (base-mediated) | Pd/C catalyst |
| Yield | ~70% | ~98% |
| Purity | Moderate, improved by distillation | High (>99%) |
| Scalability | Moderate | High (industrial scale feasible) |
| Cost | Moderate (long reaction time) | Low (single-step, high efficiency) |
| Environmental Impact | Use of organic solvents and long reaction time | Hydrogen gas usage, catalyst recycling possible |
Research Findings and Notes
- The alkylation method is classical and well-documented, with yields depending on reaction time, temperature, and molar ratios. The presence of toluene aids in product isolation but requires careful removal to avoid contamination.
- Catalytic hydrogenation methods, though more commonly reported for cyclic amines, offer a promising alternative for linear tertiary amines like this compound due to higher yields and purity.
- The choice of method depends on the scale of production, available equipment, cost constraints, and desired product quality.
- Distillation under reduced pressure is critical in both methods to purify the final product and remove residual solvents or water.
- The catalytic hydrogenation method also reduces environmental waste by minimizing byproducts and enabling catalyst reuse.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylhexylamine can undergo oxidation to form N-oxides. This reaction typically involves oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.
Elimination: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Substitution: Alkyl halides, nucleophiles.
Elimination: Strong bases, heat.
Major Products:
Oxidation: this compound N-oxide.
Substitution: Various substituted amines.
Elimination: Hexenes.
Scientific Research Applications
Analytical Chemistry
Ion-Pairing Agent
DMHA is primarily utilized as an ion-pairing agent in high-performance liquid chromatography (HPLC). It enhances the retention of polar analytes, such as uridine diphosphate-linked intermediates, on reverse-phase media. This application is crucial for improving the sensitivity and accuracy of chromatographic analyses.
- Case Study : In a study published in Analytical Biochemistry, DMHA was employed to quantify UDP-linked intermediates involved in bacterial cell wall biosynthesis. The study highlighted the effectiveness of DMHA in increasing the retention time and improving detection limits for these intermediates during HPLC analysis .
| Application | Method | Results |
|---|---|---|
| Ion-Pairing | HPLC | Improved retention of UDP-linked intermediates |
| Quantification | HPLC-MS | Enhanced sensitivity and detection limits |
Pharmacological Applications
Nanoparticle Drug Delivery
DMHA has been explored in drug delivery systems, particularly in formulations aimed at targeting cancer stem cells. When encapsulated in nanoparticles alongside salinomycin, DMHA contributes to selective toxicity against cancer stem cells, which are often resistant to conventional therapies.
- Case Study : Research published in Molecular Pharmaceutics demonstrated that DMHA-modified nanoparticles exhibited increased cytotoxicity towards breast cancer stem cells compared to non-modified formulations. This finding suggests potential for DMHA in enhancing the efficacy of cancer treatments .
| Application | Drug | Target | Results |
|---|---|---|---|
| Nanoparticle Delivery | Salinomycin | Cancer Stem Cells | Increased cytotoxicity |
Synthesis of Antimicrobial Agents
Quaternization Reactions
DMHA is involved in the synthesis of quaternary ammonium compounds that exhibit antimicrobial properties. Its structure allows it to be used effectively in reactions that yield compounds with enhanced activity against various bacteria and fungi.
- Case Study : A study reported the synthesis of d-xylopyranosides using DMHA as a reagent. The resulting compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with varying effectiveness based on the length of the alkyl chain attached .
| Compound | Activity Against | MIC Values |
|---|---|---|
| Quaternized d-xylopyranosides | S. aureus, E. coli | Varies by compound |
Development of Switchable Hydrophilicity Solvents
DMHA has been identified as a component of switchable hydrophilicity solvents (SHSs), which can transition between water-miscible and biphasic states depending on environmental stimuli. This property is advantageous for various separation processes and green chemistry applications.
- Case Study : Research has shown that incorporating DMHA into SHSs can improve their switching speeds and reduce volatility, making them suitable for environmentally friendly solvent systems .
| Property | Value |
|---|---|
| Boiling Point | 146-150 °C |
| Flash Point | >50 °C |
Mechanism of Action
N,N-Dimethylhexylamine exerts its effects primarily through its role as a tertiary amine. In biological systems, it can act as a ligand, binding to specific receptors or enzymes. Its mechanism of action often involves the modulation of ion channels or the inhibition of specific enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Physical and Chemical Properties
Table 1 compares DMHA with other aliphatic amines in terms of physicochemical properties:
| Compound | Boiling Point (°C) | Vapor Pressure (kPa) | Corrosiveness (GHS Class) | LogP |
|---|---|---|---|---|
| N,N-Dimethylhexylamine | 148 | 0.17 | 1B | 2.51 |
| N,N-Dimethylbutylamine | 95 | 0.18 | 1A | 1.60 |
| N,N-Dimethyloctylamine | 168–170* | 0.15* | 1B* | 3.0* |
| Triethylamine | 89 | 0.18 | 1A | 1.47 |
Key Observations :
Reactivity in Quaternization Reactions
DMHA is commonly used in quaternization reactions to synthesize ammonium salts. Comparisons with similar amines:
- Yield and Byproducts: DMHA and N,N-dimethyloctylamine produced quaternary ammonium salts (4c and 4d) with similar yields (51–81%) under identical conditions, indicating comparable reactivity . Trimethylamine required ethanol as a solvent and led to partial de-O-acetylation, necessitating additional purification steps .
- Product Stability: DMHA-based ionomers exhibited excessive swelling in water due to longer alkyl chains, while trimethylamine-derived membranes became water-soluble .
Performance in Ion-Pair Chromatography
DMHA is preferred in LC-MS for its volatility and compatibility with MS detection. Comparisons with other ion-pairing agents:
| Agent | Volatility | MS Signal Quality | Analyte Retention |
|---|---|---|---|
| DMHA | High | High | Moderate |
| 1,5-Dimethylhexylamine | Moderate | Moderate | High |
| Hexylamine (HMA) | Low | Poor | High |
Biological Activity
N,N-Dimethylhexylamine (DMHA) is an aliphatic amine that has garnered attention for its potential biological activities, particularly in the context of dietary supplements and performance enhancement. This article provides a comprehensive overview of the biological activity of DMHA, including its pharmacokinetics, effects on various biological systems, and relevant case studies.
DMHA is structurally similar to other amines such as 1,3-dimethylamylamine (DMAA) and has been used in various formulations aimed at weight loss and performance enhancement. Its chemical structure allows it to interact with several biological pathways, primarily through its action as a stimulant.
- Absorption and Metabolism : Following oral administration, DMHA exhibits a relatively slow absorption rate with a half-life of approximately 24 hours. This extended half-life can lead to sustained high concentrations in the body, which is significant for its pharmacological effects . Studies have shown that after administration, DMHA can remain detectable in plasma for several days.
- Inhibition of Cytochrome P450 Enzymes : DMHA has been identified as an inhibitor of CYP2D6 with an IC50 value of 6.5 ± 0.6 µM. This inhibition can affect the metabolism of other drugs processed by this enzyme, potentially leading to drug interactions .
Stimulatory Effects
DMHA is known for its stimulant properties, which can lead to increased energy levels and enhanced physical performance. It is often included in pre-workout supplements due to these effects:
- Elevated Blood Pressure : Acute use of DMHA-containing products has been associated with significant elevations in blood pressure . This effect raises concerns about cardiovascular safety, particularly in individuals with pre-existing conditions.
- CNS Stimulation : Similar to other stimulants, DMHA may enhance mood and cognitive function temporarily by increasing the release of neurotransmitters such as dopamine and norepinephrine.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of DMHA:
- Limited Antimicrobial Efficacy : Research indicates that DMHA does not exhibit significant antimicrobial activity against common bacterial strains, with minimum inhibitory concentration (MIC) values exceeding 4000 μg/mL for various tested pathogens . This suggests that while DMHA may have some biological activity, it is not effective as an antimicrobial agent.
Case Studies
Several case studies have highlighted the potential risks associated with DMHA usage:
- Adverse Events : A notable case involved a marathon runner who experienced severe complications attributed to the use of DMAA, which shares structural similarities with DMHA. The incident raised awareness about the risks associated with stimulant use in athletic contexts .
- Occupational Exposure : In occupational settings, exposure to N,N-dimethylacetamide (a related compound) has been studied, revealing significant dermal absorption rates. Although not directly related to DMHA, these findings underscore the importance of understanding exposure risks associated with similar compounds .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Pharmacokinetics | Slow absorption; half-life ~24 hours; detectable for days post-administration |
| CYP Inhibition | Inhibits CYP2D6; potential for drug interactions |
| Stimulant Effects | Increases energy; elevates blood pressure; CNS stimulation |
| Antimicrobial Activity | Limited efficacy; MIC > 4000 μg/mL against tested strains |
| Case Studies | Documented adverse events linked to stimulant use |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing high-purity N,N-Dimethylhexylamine for laboratory use?
- Methodology : Synthesis typically involves alkylation of dimethylamine with hexyl halides (e.g., 1-chlorohexane) under controlled alkaline conditions. Post-synthesis purification via fractional distillation (boiling point range: 146–150°C) ensures ≥98% purity, as specified for reagent-grade standards .
- Validation : Gas chromatography (GC) or nuclear magnetic resonance (NMR) should confirm structural integrity, while titration methods assess amine content .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. The compound is flammable (GHS H226) and corrosive (H314, H318) .
- Storage : Store in sealed containers at ambient temperatures, away from strong acids/oxidizers. Long-term storage requires periodic purity checks due to potential degradation .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Approach : Reverse-phase HPLC with UV detection (210–220 nm) or LC-MS/MS using ion-pairing agents. For trace analysis, derivatization with dansyl chloride enhances sensitivity .
- Calibration : Prepare standard curves in methanol or acetonitrile, accounting for matrix effects in biological or environmental samples .
Advanced Research Questions
Q. How does this compound function as an ion-pairing agent in nucleotide analysis, and how can retention times be optimized?
- Mechanism : The amine interacts with negatively charged phosphate groups via hydrophobic and electrostatic interactions, improving retention on C18 columns.
- Optimization : Adjust concentration (5–20 mM), mobile phase pH (3.5–5.5), and column temperature (25–40°C). Validate using uridine diphosphate-linked intermediates as model analytes .
Q. What methodological challenges arise when using this compound in nanoparticle encapsulation, and how can they be resolved?
- Challenge : Premature leakage of encapsulated drugs (e.g., salinomycin) due to amine-surfactant interactions.
- Solution : Optimize encapsulation by tuning the amine-to-polymer ratio (e.g., 1:5 w/w) and employing solvent evaporation techniques. Dynamic light scattering (DLS) monitors nanoparticle stability .
Q. How does this compound enhance catalytic hydrogen production from formic acid, and what are the trade-offs in reaction conditions?
- Role : Acts as a promoter in Ru-based catalysts (e.g., [RuCl₂(PPh₃)₂]), lowering activation energy for H₂ release.
- Trade-offs : Higher amine concentrations improve H₂ yield but increase CO₂ byproduct formation. Optimal conditions: 0.1–0.5 M amine, room temperature, and pH 2–4 .
Q. What methodologies are effective for integrating this compound into bipolar membranes for electrochemical applications?
- Fabrication : Electrostatic adsorption of quaternary ammonium groups (from brominated polyether) onto a polymer matrix, followed by in-situ crosslinking. Validate ion-exchange capacity via conductivity measurements .
- Performance : Membrane stability correlates with amine content (5–10 wt%), but excess amine reduces mechanical strength .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for formic acid dehydrogenation: How can experimental variables be standardized?
- Issue : Variability in turnover frequencies (TOFs) across studies (e.g., 200–500 h⁻¹) due to differences in catalyst loading, solvent systems, or amine purity.
- Resolution : Use standardized Ru catalyst (0.1 mol%), degassed solvents, and ≥99% amine purity. Report TOFs with normalized reaction conditions (temperature, pressure) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
